molecular formula C10H22ClN2O5PS B14670714 2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide CAS No. 37752-43-5

2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide

Cat. No.: B14670714
CAS No.: 37752-43-5
M. Wt: 348.78 g/mol
InChI Key: STTUMICUUYPPLS-UHFFFAOYSA-N
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Description

2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphorin ring and a sulfonic acid group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide typically involves multiple steps. The process begins with the formation of the oxazaphosphorin ring, followed by the introduction of the 2-chloroethyl group. The final step involves the esterification with 2-propanesulfonic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include the inhibition of specific enzymes and the modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanesulfonic acid, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)ethyl ester, P-oxide is unique due to its combination of a sulfonic acid group and an oxazaphosphorin ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

37752-43-5

Molecular Formula

C10H22ClN2O5PS

Molecular Weight

348.78 g/mol

IUPAC Name

2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl propane-2-sulfonate

InChI

InChI=1S/C10H22ClN2O5PS/c1-10(2)20(15,16)18-9-5-12-19(14)13(7-4-11)6-3-8-17-19/h10H,3-9H2,1-2H3,(H,12,14)

InChI Key

STTUMICUUYPPLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

Origin of Product

United States

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